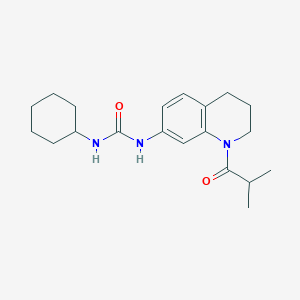

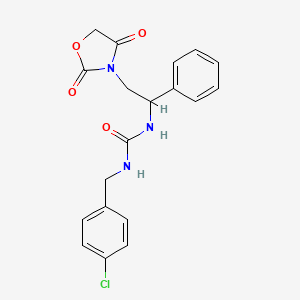

![molecular formula C15H15N3O2 B2359167 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone CAS No. 1798033-15-4](/img/structure/B2359167.png)

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone” is a pyridopyrimidine derivative. Pyridopyrimidines are a class of compounds that have been studied for their potential biological activities, including antitumor and antimycobacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridopyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring. This core is substituted at the 1-position with a phenoxyethanone group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridopyrimidines can undergo a variety of reactions, including substitutions, additions, and cyclizations .科学的研究の応用

Antitumor Activity

This compound has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines. It has shown moderate to significant cytotoxic activity, particularly against A549 cells, with IC50 values below 18 µM, comparable to the reference gefitinib . This suggests its potential as an antitumor agent.

EGFR Inhibition

As a potential EGFR inhibitor, this compound has demonstrated considerable potency in cellular and EGFR enzymatic assays. It has been capable of down-regulating the expression of EGFR and inhibiting EGFR phosphorylation in a dose-dependent manner, indicating its role in targeted cancer therapy .

Synthesis of Functionalized Pyrimidines

The compound is involved in the one-step three-component cyclocondensation process to create new functionally substituted pyrimidines. This synthesis method is significant for developing novel compounds with potential biological activities .

Scaffold Hopping in Drug Discovery

The core structure of this compound has been used in scaffold hopping, a technique in drug discovery that involves modifying the core structure of a compound to improve its pharmacological profile. This has led to the discovery of selective CDK2 inhibitors, highlighting its importance in medicinal chemistry .

Microwave-Assisted Organic Synthesis

This compound can be synthesized under microwave irradiation, which is a method known for reducing reaction times and improving yields in organic synthesis. This application is crucial for accelerating the drug development process .

Structure-Activity Relationship (SAR) Studies

The compound’s derivatives have been used in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is essential for the rational design of more potent and selective drugs .

作用機序

特性

IUPAC Name |

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(10-20-13-4-2-1-3-5-13)18-7-6-14-12(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVBLRKLSBBYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)

![3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359086.png)

![N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl)-2-(4-phenylpiperazino)acetamide](/img/structure/B2359087.png)

![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)

![ethyl 6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2359091.png)

![2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2359092.png)

![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)

![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)